D-Alanine-3,3,3-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

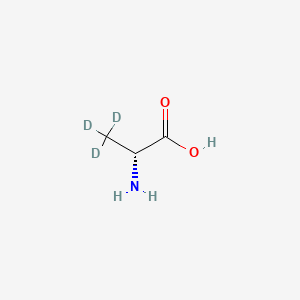

D-Alanine-3,3,3-d3 is a deuterated form of D-Alanine, where three hydrogen atoms are replaced by deuterium atoms. This isotopically labeled compound is primarily used in scientific research to study metabolic pathways and enzyme mechanisms. The molecular formula of this compound is CD3CH(NH2)CO2H, and it has a molecular weight of 92.11 g/mol .

Mechanism of Action

Target of Action

D-Alanine-3,3,3-d3 is a deuterated form of D-Alanine . D-Alanine is a key component in the peptidoglycan layer of bacterial cell walls . It plays a crucial role in maintaining the structural integrity of the cell wall, making it a primary target for this compound .

Mode of Action

This compound interacts with its targets by replacing the regular D-Alanine in the peptidoglycan synthesis process . The incorporation of this compound into the peptidoglycan structure can lead to changes in the physical and chemical properties of the bacterial cell wall . .

Biochemical Pathways

This compound is involved in the peptidoglycan synthesis pathway . It gets incorporated into the peptide side chains of the peptidoglycan layer, which are crucial for the cross-linking that gives the cell wall its rigidity . The introduction of this compound can potentially affect the efficiency of this cross-linking process and thereby influence the stability of the cell wall .

Result of Action

The incorporation of this compound into the bacterial cell wall can potentially lead to changes in the cell wall’s physical and chemical properties . This could result in altered cell wall stability and possibly affect the bacteria’s susceptibility to certain antibiotics or immune responses.

Biochemical Analysis

Biochemical Properties

D-Alanine-3,3,3-d3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, D-Alanine is known to interact with penicillin-binding proteins (PBPs) in bacteria, which are involved in the final stages of peptidoglycan biosynthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For instance, in bacteria, D-Alanine is a key constituent of the peptidoglycan layer, which imparts high tensile strength to the bacterial cell wall . This is crucial for maintaining cell shape under intracellular pressures .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For example, in bacteria, D-Alanine is involved in the assembly of peptidoglycan, a critical component of the bacterial cell wall . This involves binding interactions with enzymes such as penicillin-binding proteins, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully explored. Studies on similar compounds, such as [18F]3,3,3-trifluoro-D-alanine, have shown that these compounds can distinguish live from heat-killed E. coli, with low background signals .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Therapies targeting essential amino acids, such as dietary methionine restriction, have been shown to extend lifespan in mice and rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, D-Alanine is a part of the alanine, aspartate, and glutamate metabolism pathway . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that D-Alanine is a key constituent of the peptidoglycan layer in bacteria, suggesting that it may be transported to and localized within the bacterial cell wall .

Subcellular Localization

The subcellular localization of this compound is not well-studied. D-Alanine, a similar compound, is known to be a key constituent of the peptidoglycan layer in bacteria, suggesting that it may be localized within the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-d3 typically involves the deuteration of D-Alanine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes often utilize specialized reactors and catalysts to achieve efficient and cost-effective production. The final product is then purified to meet the required isotopic purity standards .

Chemical Reactions Analysis

Types of Reactions: D-Alanine-3,3,3-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: It can be reduced to form deuterated amines.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Deuterated keto acids.

Reduction: Deuterated amines.

Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

D-Alanine-3,3,3-d3 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.

Biology: It helps in understanding metabolic pathways and enzyme kinetics by serving as a labeled substrate.

Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

Industry: It is employed in the production of deuterated compounds for various industrial applications

Comparison with Similar Compounds

L-Alanine-3,3,3-d3: Similar in structure but differs in chirality.

DL-Alanine-3,3,3-d3: A racemic mixture of D-Alanine-3,3,3-d3 and L-Alanine-3,3,3-d3.

D-Alanine-13C3: Another isotopically labeled form of D-Alanine with carbon-13 atoms instead of deuterium

Uniqueness: this compound is unique due to its specific isotopic labeling with deuterium, which provides distinct advantages in analytical studies. Its high isotopic purity and stability make it an ideal tracer for studying complex biochemical processes .

Biological Activity

D-Alanine-3,3,3-d3 is a deuterated form of the amino acid D-alanine, where three hydrogen atoms are replaced by deuterium. This isotopic labeling allows for unique applications in biological research, particularly in metabolic studies and tracer experiments. The compound's structure is represented as C₃H₇D₃NO₂, and it plays a significant role in understanding metabolic pathways, enzyme mechanisms, and microbial activity.

- Molecular Formula : C₃H₇D₃NO₂

- Molecular Weight : Approximately 89.1 g/mol

- Isotopic Composition : Contains three deuterium atoms replacing hydrogen in the alanine structure.

Metabolic Tracing

This compound is primarily utilized in isotope tracer studies to track the metabolism of alanine within biological systems. Its incorporation into various biological molecules can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods allow researchers to study:

- Protein synthesis

- Degradation pathways

- Energy metabolism

The presence of deuterium alters reaction kinetics and equilibria, providing insights into enzyme mechanisms and substrate specificity .

Racemization Studies

Research has demonstrated that D-Alanine can be racemized from L-alanine in specific conditions. A study involving germ-free mice and bacterial cultures showed that D-Ala-3,3,3-d3 levels were detectable after administration of L-Ala-2,3,3,3-d4. The conversion was monitored through mass spectrometry, indicating that while germ-free mice exhibited no detectable alanine racemase activities, regular mice showed significant conversion rates .

Case Study 1: Biodistribution in Mice

A study examined the biodistribution of D-Ala-3,3,3-d3 in germ-free versus regular mice. The results indicated:

- No significant differences in D-Ala levels between control animals and those fed with L-Ala-2,3,3,3-d4.

- In regular mice, a time-dependent increase in D-Ala levels was observed post-gavage of L-Ala-2,3,3,3-d4.

The findings suggest that gut microbiota play a crucial role in the racemization process and subsequent accumulation of D-Alanine derivatives in tissues .

Case Study 2: Imaging Bacterial Infections

Another application of D-Alanine derivatives includes their use as tracers for imaging bacterial infections. A study demonstrated that d-[3-11C]alanine showed more bacteria-specific uptake compared to traditional imaging tools like 2-deoxy-2-[18F]fluoro-D-glucose. This specificity was evident in rodent models of infections such as discitis and osteomyelitis . The enhanced uptake in antibiotic-resistant bacteria highlights the potential for clinical translation of D-Alanine-based tracers for infection diagnostics.

Research Findings Summary Table

Properties

IUPAC Name |

(2R)-2-amino-3,3,3-trideuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-HBXZPZNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.